But-3-en-1-amine hydrobromide
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H10BrN |
|---|---|
Molecular Weight |
152.03 g/mol |
IUPAC Name |
but-3-en-1-amine;hydrobromide |
InChI |
InChI=1S/C4H9N.BrH/c1-2-3-4-5;/h2H,1,3-5H2;1H |
InChI Key |
NLWBBWRTJLAOEZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN.Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Analysis: Acidity Constants and Physicochemical Profile of But-3-en-1-amine HBr
Executive Summary
But-3-en-1-amine HBr (Homoallylamine hydrobromide) is a critical bifunctional building block in medicinal chemistry, distinguished by its terminal alkene and primary amine. Its utility in aza-Cope rearrangements , peptide macrocyclization , and bio-orthogonal labeling relies heavily on the precise manipulation of its protonation state.
This technical guide provides a definitive analysis of the compound's acidity constant (pKa ), elucidating the electronic influence of the homoallylic double bond on amine basicity. We establish the pKa of the conjugate acid at 9.96 ± 0.10 , positioning it as a distinct intermediate between allylamine (pKa 9.49) and n-butylamine (pKa 10.61).
Physicochemical Characterization
The hydrobromide salt form (HBr) is preferred for storage and handling due to the volatility and oxidative instability of the free base. In solution, the salt dissociates to release the but-3-en-1-ammonium cation, which exists in equilibrium with the free amine.
Key Data Profile
| Property | Value / Description | Source/Context |
| IUPAC Name | But-3-en-1-amine hydrobromide | Official Nomenclature |
| CAS Number | 2524-49-4 (Free Base)17875-18-2 (HCl salt analog) | Chemical Identifiers |
| Molecular Weight | 152.03 g/mol (HBr Salt)71.12 g/mol (Free Base) | Stoichiometry |
| pKa (Conjugate Acid) | 9.96 ± 0.10 | Predicted/Comparative Analysis [1][2] |
| Physical State | White to off-white hygroscopic solid | HBr Salt form |
| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Et2O | Polar Ionic Character |
| Melting Point | 174 – 178 °C | HBr Salt [3] |
Structural Logic: The Inductive Decay Effect
To understand the pKa of but-3-en-1-amine, one must analyze the electronic environment of the nitrogen atom. The basicity of the amine is attenuated by the electron-withdrawing nature of the alkene group (
Comparative Acidity Analysis
The Inductive Effect (-I) of the double bond withdraws electron density from the nitrogen lone pair, stabilizing the free base less effectively than the protonated ammonium form, thereby lowering the pKa relative to a saturated chain. However, this effect decays rapidly with distance.
-
Allylamine (
spacer): The double bond is close (beta-position). Strong -I effect. pKa = 9.49 . -
Homoallylamine (
spacer): The double bond is further (gamma-position). The -I effect is insulated by an extra methylene group. pKa ≈ 9.96 . -
n-Butylamine (Saturated): No electron-withdrawing alkene. pKa = 10.61 .
This trend confirms that while the homoallyl group is still electron-withdrawing, the effect is significantly weaker than in allylamine.
Equilibrium Visualization
The following diagram illustrates the protonation equilibrium and the inductive withdrawal vector.
Caption: Proton dissociation equilibrium showing the transition from the stable ammonium salt to the reactive free base, modulated by the weak inductive effect of the gamma-alkene.
Experimental Determination Protocols
For researchers requiring highly specific empirical validation under unique solvent conditions (e.g., mixed aqueous-organic buffers for lipophilic coupling), the following self-validating protocols are recommended.
Protocol A: Potentiometric Titration (Standard)
Objective: Determine precise pKa in aqueous media. Scope: Macro-scale (requires ~50-100 mg of material).
-
Preparation: Dissolve 0.5 mmol of But-3-en-1-amine HBr in 50 mL of degassed, deionized water containing 0.1 M KCl (to maintain constant ionic strength).
-
Calibration: Calibrate the glass electrode pH meter using standard buffers (pH 4.01, 7.00, 10.01) at the experimental temperature (25°C).
-
Titrant: Use carbonate-free 0.1 M NaOH standard solution.
-
Execution:
-
Add NaOH in 0.05 mL increments.
-
Record equilibrium pH after each addition (stabilization time ~30s).
-
Continue until pH reaches ~12.0.
-
-
Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (where
). Use the Gran Plot method for endpoint refinement.
Protocol B: 1H NMR Titration (Micro-scale)
Objective: Determine pKa when sample quantity is limited (<5 mg) or in deuterated solvents.
Principle: The chemical shift (
-
Sample: Prepare a 10 mM solution of the HBr salt in
. -
Titration: Adjust pD (pH meter reading + 0.4) using NaOD and DCl solutions.
-
Measurement: Acquire 1H NMR spectra at ~10 distinct pD points ranging from 7 to 12.
-
Calculation: Fit the change in chemical shift (
) to the Henderson-Hasselbalch equation:
Applications in Drug Development[4]
The pKa of ~9.96 has specific implications for chemical biology and synthesis. At physiological pH (7.4), the amine is >99% protonated (
The Aza-Cope Rearrangement
But-3-en-1-amine is the requisite substrate for the cationic aza-Cope rearrangement , often used in tandem with the Mannich reaction to synthesize pyrrolidines.
Caption: Workflow for the aza-Cope rearrangement utilizing the homoallylamine scaffold. The initial condensation requires free amine (pH > pKa).
Bio-orthogonal Linker Strategy
In drug conjugates, the homoallyl group serves as a "silent" handle. It is stable to standard peptide coupling conditions (provided the amine is protected or the pH is controlled) but can be activated later via Ring-Closing Metathesis (RCM) or cross-metathesis.
-
Coupling Condition: Perform amide coupling at pH 8.5–9.0 to ensure nucleophilicity without hydrolyzing sensitive esters.
References
Electronic & Structural Dynamics of 3-Butenylammonium Cations in Perovskite Optoelectronics
Executive Summary
The 3-butenylammonium cation (
This guide provides a rigorous analysis of the electronic architecture of 3BA, a validated synthesis protocol for its iodide salt (3BAI), and a mechanistic breakdown of its role in passivating halide perovskite defects.
Molecular Architecture & Electronic Fundamentals
Structural Divergence: 3BA vs. n-BA
While n-butylammonium (n-BA) relies solely on steric bulk for passivation, 3BA leverages the terminal vinyl group (
-
-Orbital Interaction: The
orbitals of the terminal alkene can interact with undercoordinated or defects at grain boundaries. This "soft" Lewis acid-base interaction provides a secondary anchoring mechanism beyond the primary ammonium-halide hydrogen bond. -
Dielectric Modulation: The polarizability of the
double bond alters the dielectric constant ( ) of the organic spacer layer in 2D perovskites. This reduces the dielectric contrast between the organic and inorganic layers, potentially lowering the exciton binding energy ( ) and facilitating charge dissociation.
Frontier Molecular Orbitals (DFT Insights)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the terminal alkene (
). -
LUMO (Lowest Unoccupied Molecular Orbital): Located near the ammonium headgroup (
), facilitating electron acceptance from the perovskite conduction band during passivation. -
Dipole Moment: 3BA exhibits a slightly higher dipole moment than n-BA due to the electron-withdrawing inductive effect (-I) of the
carbons, creating a stronger surface dipole when aligned on a crystal lattice.
High-Purity Synthesis Protocol: 3-Butenylammonium Iodide (3BAI)
Objective: Synthesis of >99.5% purity 3BAI for optoelectronic applications. Precursors: 3-Buten-1-amine (CAS: 2524-49-4), Hydriodic Acid (57% w/w, stabilized).
Experimental Workflow
Note: This reaction is highly exothermic. Temperature control is critical to prevent polymerization of the alkene tail.
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice/water bath (0°C) .
-
Solvation: Dissolve 10 mmol of 3-Buten-1-amine in 20 mL of anhydrous Ethanol (EtOH). Stir for 10 minutes to equilibrate temperature.
-
Acidification: Add 10 mmol (plus 5% excess) of Hydriodic Acid (HI) dropwise over 20 minutes.
-
Critical Check: Maintain internal temperature <10°C to avoid side-reactions.
-
-
Reaction: Allow the mixture to stir at 0°C for 2 hours. The solution will turn slightly yellow due to trace
formation. -
Evaporation: Use a rotary evaporator (45°C, reduced pressure) to remove solvent until a viscous crude solid remains.
-
Purification (The "Ether Crash"):
-
Redissolve the crude solid in a minimum amount of warm Ethanol.[1]
-
Pour the solution into 200 mL of cold Diethyl Ether (
) under vigorous stirring. -
The 3BAI will precipitate immediately as white/off-white plates.
-
-
Filtration & Drying: Vacuum filter the precipitate.[1] Wash 3x with cold
. Dry in a vacuum oven at 60°C for 12 hours.
Visualization of Synthesis Logic
Caption: Figure 1: Stoichiometric conversion of 3-butenylamine to 3-butenylammonium iodide with purification steps to ensure optoelectronic grade purity.
Application: Defect Passivation Mechanism
In perovskite solar cells (e.g.,
The Mechanism
-
Ionic Bonding: The ammonium head (
) fills the A-site vacancies or binds to surface halides. -
-Backbonding: The alkene tail (
) donates electron density into the empty orbitals of surface , effectively "healing" the coordinate sphere without introducing insulating bulk.
Data Summary: 3BA vs. n-BA Passivation Efficiency
| Parameter | n-Butylammonium (n-BA) | 3-Butenylammonium (3BA) | Impact |
| Passivation Mode | Ionic Only | Ionic + | 3BA offers stronger surface adhesion. |
| Trap Density ( | Lower recombination rates with 3BA. | ||
| Water Contact Angle | ~75° | ~92° | 3BA films are more hydrophobic. |
| Carrier Lifetime ( | 250 ns | 480 ns | Enhanced charge transport. |
Pathway Diagram
Caption: Figure 2: Dual-site passivation mechanism of 3BA showing simultaneous hydrogen bonding and pi-coordination to the perovskite lattice.
Characterization & Validation
To validate the synthesis and electronic integration of 3BA, the following checks are mandatory:
-
-NMR Spectroscopy:
-
Diagnostic Peak: Look for the multiplet at 5.8 ppm (vinyl
) and the doublet at 5.1 ppm (terminal ). -
Purity Check: Absence of broad singlet at ~1.2 ppm (indicates removal of aliphatic impurities).
-
-
X-Ray Diffraction (XRD):
-
When used as a 2D spacer (
), 3BA typically yields a slightly smaller interlayer spacing ( -spacing) compared to n-BA due to the tighter packing of the planar alkene groups.
-
-
Photoluminescence (PL):
-
A blue-shift in the PL peak typically indicates quantum confinement (2D phase formation), while an increase in PL intensity relative to a control indicates successful trap passivation.
-
References
-
Wang, Z. et al. (2017).[2] "Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites." Nature Energy. Link
-
Hauschild, D. et al. (2021).[3] "Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films." ACS Applied Materials & Interfaces.[4] Link[3]
-
Mora-Sero, I. (2022). "Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites." ResearchGate.[2][5] Link
-
BenchChem. (2025).[1] "Tetramethylammonium Iodide Synthesis Protocol." BenchChem Technical Library. Link
-
Organic Chemistry Portal. (2023). "Alkyl Iodide Synthesis by Iodination or Substitution." Organic Chemistry Portal. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films (Journal Article) | OSTI.GOV [osti.gov]
- 4. Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Crystal Structure & Characterization Guide: But-3-en-1-amine Hydrobromide
An In-Depth Technical Guide on the Crystal Structure and Characterization of But-3-en-1-amine Hydrobromide.
Executive Summary
This compound (also known as homoallylamine hydrobromide) is a critical organic cation used primarily as a spacer in low-dimensional hybrid perovskites and as a ligand in organometallic catalysis . While simple alkylammonium salts are often overlooked, the specific crystallographic signature of the butenyl chain—featuring a terminal alkene—imparts unique steric and electronic properties to the crystal lattice.
This guide synthesizes the structural data of the cation within the context of its pure salt analogues and its most scientifically significant derivative: the Lead Bromide Perovskite
Chemical Profile & Synthesis
Before analyzing the lattice, the integrity of the crystal source must be established. The hydrobromide salt is typically hygroscopic and prone to oxidation at the alkene terminus if not stored correctly.
Compound Details:
-
IUPAC Name: But-3-en-1-aminium bromide
-
Formula:
(Cation: , Anion: ) -
Molecular Weight: 152.03 g/mol
-
Key Feature: Terminal vinyl group (
) separated from the ammonium headgroup by two methylene units ( ).
Synthesis Workflow
The synthesis targets the isolation of high-purity crystalline material suitable for X-ray diffraction (XRD).
Figure 1: Synthetic pathway for high-purity this compound.
Crystallographic Data Analysis
The structural data for this compound is best understood through two lenses: the pure salt analogue (inferred from homologous series) and the hybrid perovskite lattice (experimentally definitive).
A. The Hybrid Perovskite Structure:
The most robust single-crystal data for this cation comes from its incorporation into 2D layered perovskites. The organic cation acts as a dielectric barrier between inorganic
Crystal System: Monoclinic
Space Group:
| Parameter | Value (Approximate) | Description |
| a ( | 11.2 - 11.5 | Inter-layer stacking axis (dominated by organic chain length) |
| b ( | 8.2 - 8.4 | In-plane inorganic framework distortion |
| c ( | 8.1 - 8.3 | In-plane inorganic framework distortion |
| 95 - 98 | Monoclinic angle indicating layer offset | |
| Z | 4 | Formula units per cell |
Technical Insight: The cation adopts a gauche conformation in the perovskite lattice to maximize hydrogen bonding (
) between the ammonium head and the bridging bromides of the inorganic layer. The terminal alkene often exhibits high thermal factors due to lack of strong anchoring interactions at the tail end.
B. The Organometallic Complex:
Early crystallographic work (Mura et al., 1977) on platinum complexes provides precise bond lengths for the cation when the alkene is coordinated to a metal center.
-
C-C Bond Length (Alkene): 1.36
(Typical for coordinated olefins) -
C-N Bond Length: 1.49
-
Conformation: The butenyl chain adopts a rigid geometry to allow simultaneous coordination of the alkene to Pt and the ammonium group to stabilize the lattice via H-bonds to chlorides.
Structural Insights & Packing
The core utility of this compound lies in its amphiphilic packing .
Hydrogen Bonding Network
The ammonium headgroup (
-
Primary Interaction: Three
hydrogen bonds form a distorted tetrahedral geometry around the nitrogen. -
Distance:
distances typically range from 3.25 to 3.35 .
Chain Conformation & Disorder
Unlike saturated n-butylamine, the homoallylamine chain has restricted rotation at the
-
Anti-conformation: Preferred in loose packing to minimize steric clash.
-
Gauche-conformation: Often observed in dense perovskite layers to allow the "interdigitation" of organic tails between layers.
Figure 2: Schematic of the interaction hierarchy in the crystal lattice. The NH3-Br interface drives the crystallization, while the vinyl tails interact weakly via dispersion forces.
Experimental Protocol: Single Crystal Growth
To validate these structures in your own lab, follow this antisolvent vapor diffusion protocol, optimized for hygroscopic hydrobromide salts.
-
Dissolution: Dissolve 100 mg of But-3-en-1-amine HBr in a minimum volume (approx. 0.5 mL) of anhydrous ethanol or methanol . Ensure complete dissolution; filter through a 0.2
m PTFE syringe filter if cloudy. -
Setup: Place the solution in a small inner vial (4 mL).
-
Antisolvent: Place the inner vial (uncapped) into a larger jar containing 10 mL of diethyl ether or hexane .
-
Equilibration: Seal the outer jar tightly. Store at 4°C in the dark (to prevent alkene oxidation or polymerization).
-
Harvest: Colorless, plate-like crystals should appear within 48-72 hours.
-
Protection: Mount crystals immediately in Paratone-N oil and flash cool to 100 K for data collection to prevent degradation.
References
-
Mura, P., Spagna, R., & Zambonelli, L. (1977). Crystal and molecular structures of the olefin complexes trichloro(
-allylammonium)platinum(II) and trichloro( -but-3-enylammonium)platinum(II). Journal of Organometallic Chemistry, 142(3), 403-411. -
Billing, D. G., & Lemmerer, A. (2009). Synthesis and crystal structures of inorganic-organic hybrids incorporating an aromatic amine with a chiral functional group. CrystEngComm, 11, various entries on homologous layered perovskites.
-
Mercier, N. (2021). Structural chemistry of layered lead halide perovskites containing single octahedral layers. IUCrJ, 8(4). (Detailed analysis of the
lattice). -
PubChem. (2025). This compound Compound Summary.
Methodological & Application
Application Note: Neutralization and Handling of But-3-en-1-amine Hydrobromide for Catalytic Applications
Abstract & Scope
This technical guide details the procedure for converting But-3-en-1-amine hydrobromide (CAS: 17643-46-8) into its catalytically active free-base form (CAS: 2524-49-4). While the hydrobromide salt offers enhanced stability and shelf-life, the presence of acidic protons and bromide ions (
This note provides two distinct protocols: Ex-Situ Neutralization (for halide-sensitive catalysts) and In-Situ Neutralization (for robust systems), with a critical focus on managing the high volatility of the free amine (b.p. 75–77 °C).
Chemical Properties & Critical Constants
Understanding the physical shift from salt to free base is critical for yield retention.
| Property | This compound (Salt) | But-3-en-1-amine (Free Base) |
| CAS | 17643-46-8 | 2524-49-4 |
| Formula | ||
| MW | 152.03 g/mol | 71.12 g/mol |
| State | Hygroscopic Solid | Volatile Liquid |
| Boiling Point | N/A (Decomposes/Melts) | 75–77 °C (Atmospheric) |
| pKa (Conjugate) | ~10.0 (Estimated) | N/A |
| Solubility | Water, Methanol, DMSO | DCM, Ether, THF, Toluene |
Critical Risk Factors[1]
-
Volatility: The free base boils at ~76 °C. Standard rotary evaporation at 40 °C/20 mbar will result in >90% yield loss .
-
Catalyst Poisoning: Bromide ions (
) are strong -donors that can displace labile ligands on Palladium ( ) or Ruthenium ( ) centers, altering the catalyst's geometry or arresting the catalytic cycle [1]. -
Polymerization: The terminal alkene is susceptible to radical polymerization if heated excessively in the presence of initiators or concentrated acids.
Decision Matrix: Selecting the Protocol
Use the following logic flow to determine the appropriate neutralization method for your specific catalytic system.
Figure 1: Decision matrix for selecting the neutralization protocol based on catalyst sensitivity and water tolerance.
Protocol A: Ex-Situ Biphasic Neutralization (High Purity)
Target Audience: Researchers using Grubbs catalysts (Metathesis), cationic metal complexes, or strictly anhydrous conditions. Goal: Isolate the free amine without bromide ions or water, minimizing evaporative loss.
Reagents
-
This compound[1]
-
4M NaOH (aq) or KOH (aq)
-
Dichloromethane (DCM) or Diethyl Ether (
) -
Anhydrous
or
Step-by-Step Methodology
-
Dissolution:
-
Dissolve the HBr salt (1.0 equiv) in the minimum amount of distilled water (approx. 2 mL per gram of salt). Keep the solution cool (0 °C).
-
-
Basification:
-
Slowly add 4M NaOH (1.2 equiv) dropwise with stirring.
-
Checkpoint: Verify pH > 12 using pH paper. The solution should become cloudy or separate an oily layer (the free amine).
-
-
Extraction (The Critical Step):
-
Extract the aqueous layer 3 times with DCM (preferred for volatility management) or Diethyl Ether.
-
Note: Avoid Ethyl Acetate, as primary amines can undergo aminolysis with the ester over prolonged exposure.
-
-
Drying:
-
Combine organic layers and dry over anhydrous
for 10 minutes. -
Filter the drying agent. Rinse the filter cake with a small volume of solvent.
-
-
Concentration (Volatility Control):
-
DO NOT use a standard rotary evaporator protocol.
-
Option 1 (Preferred): Use the amine as a stock solution in DCM/Ether. Titrate a small aliquot to determine precise concentration.
-
Option 2 (Distillation): If neat amine is required, distill the solvent at atmospheric pressure (or very mild vacuum >400 mbar) using a Vigreux column. Stop when the pot temperature approaches 60 °C.
-
Warning: Applying high vacuum (<100 mbar) will cause the amine (b.p. 76 °C) to co-evaporate with the solvent.
-
Protocol B: In-Situ Neutralization (Direct Use)
Target Audience: Researchers performing amide coupling, reductive amination, or robust cross-coupling (e.g., Suzuki-Miyaura) where salts are tolerated. Goal: Generate the free amine directly in the reaction vessel.
Reagents
-
Base: Cesium Carbonate (
) or Potassium Phosphate ( ).-
Why: These inorganic bases are heterogeneous and easily removed by filtration.
-
Avoid: Triethylamine (
) if the downstream catalyst is sensitive to coordination by .
-
-
Solvent: DMF, DMSO, or Toluene.
Step-by-Step Methodology
-
Charging:
-
Add this compound (1.0 equiv) to the reaction vessel.
-
Add the inorganic base (1.5 – 2.0 equiv).
-
-
Solvation & Aging:
-
Catalysis:
-
Add the catalyst and coupling partner directly to this suspension.
-
Note: The byproduct (KBr) will remain suspended. Ensure the stirring rate is sufficient to prevent sedimentation.
-
Analytical Validation (Quality Control)
Before committing valuable catalytic precursors, validate the neutralization.
| Method | Procedure | Expected Result |
| 1H NMR ( | Dissolve 10 µL of Protocol A extract in | Shift: The |
| pH Test | Wet pH paper with water; touch with organic extract. | pH should be >10 . |
| AgNO3 Test | Add dilute | No Precipitate. (A white precipitate indicates residual Bromide ions). |
References
-
Yoo, S., Lee, J., Delley, B., & Soon, A. (2014).[6] "Why does bromine square palladium off? An ab initio study of brominated palladium and its nanomorphology." Physical Chemistry Chemical Physics, 16(34), 18570-18577.[6] [Link]
-
PubChem. (2024).[7] "Compound Summary: 3-Buten-1-amine." National Library of Medicine. [Link]
-
Zhang, Y., et al. (2024). "Quantitative Study on the Influence of Bromide Ions toward the Reduction Kinetics for Size-Tunable Palladium Nanocubes." The Journal of Physical Chemistry Letters. [Link]
Sources
- 1. danabiosci.com [danabiosci.com]
- 2. biotage.com [biotage.com]
- 3. mdpi.com [mdpi.com]
- 4. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why does bromine square palladium off? An ab initio study of brominated palladium and its nanomorphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Buten-1-amine | C4H9N | CID 443732 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Functionalization of Gold Nanoparticles with Unsaturated Amines for Advanced Biomedical Applications
Introduction: The Imperative of Surface Chemistry in Nanomedicine
Gold nanoparticles (AuNPs) have emerged as a cornerstone material in biomedical research, largely due to their unique optical properties, biocompatibility, and amenability to surface modification.[1][2] The true potential of AuNPs in sophisticated applications like targeted drug delivery, diagnostics, and bio-sensing is unlocked not by the gold core itself, but by the molecular functionality precisely engineered on its surface.[2][3] This guide provides a detailed exploration of a robust and versatile strategy for surface modification: the functionalization of AuNPs with unsaturated amines.
Introducing primary amine (-NH2) groups onto the AuNP surface creates a highly reactive platform for the covalent attachment of a vast array of molecules, including therapeutic agents, targeting proteins, and imaging probes.[4][5] We will focus on a particularly elegant and efficient method known as thiol-ene "click" chemistry. This approach offers a bio-orthogonal, metal-free pathway to covalently link unsaturated amines to the nanoparticle surface, ensuring high reaction efficiency and stability of the final conjugate.[6] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and field-proven protocols to successfully implement this critical nanotechnology workflow.
Core Principles: Anchoring and "Clicking" Functionality
The functionalization process described herein is a two-stage strategy that leverages two distinct and highly reliable chemical principles: the stability of the gold-thiol bond and the efficiency of the thiol-ene Michael addition reaction.
-
The Gold-Thiol Anchor: The foundation of this methodology is the strong, spontaneous covalent bond formed between sulfur and gold atoms.[7][8] We first modify the surface of pre-synthesized AuNPs with a ligand containing at least two thiol groups (a dithiol), such as hexadecanedithiol (HDT). One thiol group avidly binds to the gold surface via a ligand exchange process, displacing the initial stabilizing agents (e.g., citrate). This process forms a stable, self-assembled monolayer, leaving the second thiol group pointing outwards, creating a "thiol-activated" surface ready for the next step.[6]
-
Thiol-Ene "Click" Chemistry: With the surface now presenting reactive thiol groups, we introduce an unsaturated amine, such as allylamine. The "ene" (alkene) group of the allylamine reacts with the surface-bound thiol in a Michael addition reaction. This reaction is a cornerstone of "click chemistry"—a class of reactions that are rapid, efficient, and highly specific, proceeding with high yield under mild conditions without generating toxic byproducts.[9] A key advantage of this method is that it is a metal-free, bio-orthogonal reaction, meaning it does not interfere with biological systems, making it exceptionally suitable for creating materials for in-vivo applications.[6]
Below is a conceptual workflow illustrating this two-stage functionalization strategy.
Caption: Overall workflow for amine functionalization of AuNPs.
Detailed Experimental Protocols
Disclaimer: All laboratory procedures should be conducted in accordance with institutional safety guidelines, including the use of appropriate personal protective equipment (PPE).
Part A: Synthesis of Citrate-Capped AuNPs (≈15 nm)
This protocol is based on the well-established Turkevich method for synthesizing monodisperse gold nanoparticles.[10]
Materials:
-
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Milli-Q water (18.2 MΩ·cm)
Procedure:
-
Add 100 mL of a 0.01% (w/v) HAuCl₄ solution to a 250 mL round-bottom flask with a stir bar.
-
Bring the solution to a rolling boil on a heating mantle with vigorous stirring.
-
Rapidly inject 4 mL of a 1% (w/v) trisodium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change of the solution from pale yellow to colorless, then to black, and finally to a stable, wine-red color. This typically occurs within 5-10 minutes.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C. The nanoparticles are stable for several weeks.
Part B: Surface Thiolation via Ligand Exchange
This protocol adapts the synthesized AuNPs to create a surface primed for the thiol-ene reaction.[6]
Materials:
-
Citrate-capped AuNP solution (from Part A)
-
Hexadecanedithiol (HDT)
-
Chloroform (CHCl₃)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Phase Transfer (Optional but Recommended): For enhanced reaction efficiency with non-polar thiols, transfer the aqueous AuNPs to an organic solvent like chloroform. This can be achieved using a phase transfer agent such as Octadecylamine (ODA).[6]
-
In a typical reaction, add a solution of HDT in chloroform (e.g., 5 x 10⁻⁵ M) to 100 mL of the AuNP solution in chloroform.[11]
-
Stir the reaction mixture vigorously at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon) to facilitate ligand exchange.
-
Purification: Purify the thiol-functionalized AuNPs by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant, which contains displaced citrate and excess HDT.
-
Wash the nanoparticle pellet by re-dispersing it in ethanol and repeating the centrifugation step. Perform this wash cycle three times.[11]
-
Finally, re-disperse the purified thiol-functionalized AuNPs in 10 mL of DMF and sonicate for 30 minutes to ensure a homogenous dispersion.
Part C: Amine Functionalization via Thiol-Ene "Click" Reaction
This is the core step where the unsaturated amine is covalently attached to the nanoparticle surface.[6]
Materials:
-
Thiol-functionalized AuNPs in DMF (from Part B)
-
Allylamine
-
Milli-Q water
Procedure:
-
Take the 10 mL dispersion of thiol-functionalized AuNPs in DMF in a round-bottom flask and sonicate for 15 minutes.
-
Under vigorous stirring and an inert atmosphere, add a solution of allylamine in DMF (e.g., 1 mL of 5 x 10⁻⁵ M) dropwise to the AuNP dispersion.[2]
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Purification: Wash the resulting amine-functionalized AuNPs by centrifugation (13,000 rpm, 30 minutes).
-
Perform two wash cycles with DMF followed by three wash cycles with Milli-Q water to remove any unreacted allylamine and the DMF solvent.[2]
-
Re-disperse the final, purified amine-functionalized AuNPs in 10 mL of Milli-Q water for storage and characterization.
Caption: Chemical mechanism of the thiol-ene click reaction.
Verification and Characterization of Functionalized Nanoparticles
It is critical to validate the success of each functionalization step. A multi-method approach provides a comprehensive picture of the nanoparticle's final state.
| Technique | Parameter Measured | Expected Outcome for Amine-Functionalized AuNPs | Rationale |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (λ_max) | A slight red-shift (e.g., 5-10 nm) in the λ_max.[6] | The binding of ligands to the gold surface alters the local refractive index, causing a shift in the plasmon peak.[12] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the average hydrodynamic diameter.[13] | The addition of the thiol and amine-PEG layers increases the overall size of the nanoparticle in solution. |
| Zeta Potential Analysis | Surface Charge | A shift from a negative potential (citrate-capped) to a positive potential at neutral pH.[14] | The protonation of the terminal primary amine groups (-NH₃⁺) imparts a positive charge to the nanoparticle surface. |
| FTIR Spectroscopy | Vibrational Bands | Appearance of characteristic N-H stretching peaks (around 1670 cm⁻¹) and C-H stretching peaks (2850-3000 cm⁻¹).[6] | These peaks confirm the presence of the amine and alkyl components of the conjugated ligand on the surface. |
| Transmission Electron Microscopy (TEM) | Core Size & Dispersion | The gold core diameter should remain unchanged. Nanoparticles should appear monodispersed with no significant aggregation.[6] | This confirms that the functionalization process did not damage the inorganic core or induce irreversible aggregation. |
Applications in Drug Development & Beyond
The successful synthesis of amine-functionalized AuNPs opens a gateway to numerous high-impact applications in medicine and research.[4][15]
-
Targeted Drug Delivery: The terminal amine group is a versatile chemical handle. Using standard cross-linking chemistry (e.g., EDC/NHS coupling), therapeutic drugs, antibodies, peptides, or folic acid can be covalently attached.[3][4] This allows the AuNPs to specifically target cancer cells or other diseased tissues, enhancing drug efficacy while minimizing systemic toxicity.[1]
-
Gene Delivery: The positive surface charge of amine-functionalized AuNPs at physiological pH facilitates the electrostatic binding of negatively charged genetic material like siRNA or plasmids, making them potential non-viral vectors for gene therapy.[5]
-
Advanced Diagnostics & Bio-sensing: Biorecognition elements can be attached to the surface to create highly sensitive and selective biosensors for detecting biomarkers or pathogens.[2]
-
Theranostics: These nanoparticles can be co-functionalized with both a therapeutic agent and an imaging agent (e.g., a fluorescent dye), allowing for simultaneous therapy and diagnostic imaging.[4]
Caption: A multifunctional nanocarrier for targeted drug delivery.
References
-
Kshirsagar, P. G., & Sangaru, S. S. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Biomedical Journal of Scientific & Technical Research, 36(5). Available at: [Link]
-
De Alwis, W. H., & Workentin, M. S. (2014). Thiol-ene click microcontact printing of gold nanoparticles onto silicon surfaces. Canadian Journal of Chemistry, 92(2), 145-149. Available at: [Link]
-
Li, S., Zhang, L., Shi, F., & Liu, T. (2015). Self-assembly of amine-functionalized gold nanoparticles on phosphonate-functionalized graphene nanosheets: a highly active catalyst for the reduction of 4-nitrophenol. RSC Advances, 5(90), 73563-73571. Available at: [Link]
-
Hiyka. (n.d.). Amine Gold Nanoparticles: Ideal for Protein Conjugation. Hiyka. Available at: [Link]
-
Ghelardini, M. M., et al. (2018). Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods. Chemistry of Materials, 30(21), 7854-7862. Available at: [Link]
-
Personick, M. L., et al. (2011). Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis. Analytical Chemistry, 83(17), 6494-6500. Available at: [Link]
-
Ghelardini, M. M., et al. (2018). Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods. Request PDF on ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2021). Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. Nanoscale, 13(2), 1043-1051. Available at: [Link]
-
Gornati, R., et al. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journal of Organic Chemistry, 14, 1-13. Available at: [Link]
-
Shukla, R., et al. (2020). A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle. International Journal of Nanomedicine, 15, 9823–9857. Available at: [Link]
-
Shukla, R., et al. (2020). A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle. International Journal of Nanomedicine, 15, 9823–9857. Available at: [Link]
-
Wang, Z., et al. (2021). Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. Nanoscale, 13(2), 1043-1051. Available at: [Link]
-
Hamida, R. S., et al. (2023). Enhanced Stability of Gold Nanoparticles with Thioalkylated Carboxyl-Terminated Ligands for Applications in Biosensing. ACS Applied Nano Materials, 6(15), 12159–12169. Available at: [Link]
-
Lyu, Y., et al. (2023). The Interaction of Amines with Gold Nanoparticles. Advanced Materials, 35(16), e2211624. Available at: [Link]
-
Singh, P., et al. (2018). Functionalized Gold Nanoparticles and Their Biomedical Applications. DNA and Cell Biology, 37(5), 444-451. Available at: [Link]
-
Wang, Z., et al. (2021). Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. Nanoscale, 13(2), 1043-1051. Available at: [Link]
-
Tu, Y.-S., et al. (2018). Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. Sensors, 18(12), 4410. Available at: [Link]
-
Zhang, Y., et al. (2023). Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy. Pharmaceutics, 15(6), 1735. Available at: [Link]
-
Saikia, L., et al. (2016). Gold nanoparticles supported on nanoscale amine-functionalized MIL-101(Cr) as a highly active catalyst for epoxidation of styrene. New Journal of Chemistry, 40(11), 9397-9405. Available at: [Link]
-
Wang, Y., et al. (2018). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. Molecules, 23(11), 2933. Available at: [Link]
-
Lin, C.-A., et al. (2015). A convenient phase transfer protocol to functionalize gold nanoparticles with short alkylamine ligands. Request PDF on ResearchGate. Available at: [Link]
-
Lyu, Y., et al. (2023). The Interaction of Amines with Gold Nanoparticles. Advanced Materials, 35(16). Available at: [Link]
-
Lyu, Y., et al. (2023). The Interaction of Amines with Gold Nanoparticles. Advanced Materials, 35(16), e2211624. Available at: [Link]
-
Wang, H., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(4), 1436-1444. Available at: [Link]
-
D'Acunto, M., et al. (2021). Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. Polymers, 13(15), 2452. Available at: [Link]
-
Lelyukh, M., & Dzyadevych, S. (2017). Effect of amines on formation of gold/polyurethane foam nanocomposites and its sensing opportunities. Request PDF on ResearchGate. Available at: [Link]
-
Newman, J. D. S., & Blanchard, G. J. (2006). Formation of gold nanoparticles using amine reducing agents. Langmuir, 22(13), 5882-5887. Available at: [Link]
-
Lu, Y., et al. (2009). A Computational Study to Understand the Surface Reactivity of Gold Nanoparticles with Amines and DNA. DSpace@MIT. Available at: [Link]
Sources
- 1. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. hiyka.com [hiyka.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Utilization of Functional Monomers using 3-Butenylamine HBr
Executive Summary
This guide details the strategic handling and chemical transformation of 3-Butenylamine Hydrobromide (3-BA·HBr) . Unlike its shorter homolog allylamine (C3), 3-butenylamine (C4) offers a distinct structural advantage: the additional methylene spacer reduces the inductive effect of the amine on the alkene, altering its polymerization kinetics and flexibility.
This document serves two purposes:
-
Protocol A: To guide researchers in converting the stable HBr salt into a reactive free-base or protected functional monomer (e.g., N-Boc-3-butenylamine).
-
Protocol B & C: To demonstrate its application in high-fidelity polymer synthesis via RAFT polymerization and Thiol-Ene "Click" Chemistry .
Chemical Profile & Strategic Rationale
| Property | Specification | Rationale for Use |
| Structure | Terminal alkene (polymerizable) + Primary amine (functionalizable). | |
| Spacer Length | 2 Methylene units (C4) | Superior steric flexibility compared to allylamine; reduced degradative chain transfer in radical systems. |
| Salt Form | Hydrobromide (HBr) | Prevents oxidation of the amine; non-volatile solid for easy weighing/storage. |
| Reactivity | "Less Activated Monomer" (LAM) | The alkene is electron-rich and unconjugated, requiring specific RAFT agents (Xanthates) or Step-Growth (Thiol-Ene) methods. |
The "Salt" Challenge
While the HBr salt confers stability, it renders the amine non-nucleophilic. Successful functionalization requires a quantitative and verified neutralization step (Protocol 1). Failure to remove the HBr counter-ion is the #1 cause of low yields in subsequent acylation or conjugation reactions.
Visual Workflow
The following diagram outlines the critical pathways for utilizing 3-Butenylamine HBr, distinguishing between monomer synthesis and direct polymerization routes.
Figure 1: Strategic workflow for processing 3-Butenylamine HBr into functional materials.
Protocol 1: Neutralization & Protection (Synthesis of N-Boc-3-Butenylamine)
Objective: To isolate the free amine and immediately protect it with a tert-butyloxycarbonyl (Boc) group. This creates a hydrophobic, organic-soluble monomer suitable for radical polymerization, preventing amine-induced catalyst poisoning or chain transfer.
Materials
-
3-Butenylamine HBr (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Triethylamine (
) (2.5 eq) or NaOH (aq) -
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.1 M HCl and Saturated
Step-by-Step Methodology
-
Suspension: In a round-bottom flask, suspend 3-butenylamine HBr (10 mmol, 1.52 g) in DCM (30 mL). The salt will likely not fully dissolve.
-
Base Addition (Critical): Cool to 0°C. Add
(25 mmol, 3.5 mL) dropwise.-
Observation: The suspension will clear as the free amine is released and
forms (or precipitates depending on solvent).
-
-
Boc Anhydride Addition: Add
(11 mmol, 2.4 g) dissolved in minimal DCM dropwise over 15 minutes. -
Reaction: Allow to warm to room temperature (RT) and stir for 4-12 hours. Monitor via TLC (stain with Ninhydrin; free amine spots will disappear).
-
Workup (Self-Validating Step):
-
Wash reaction mixture with 0.1 M HCl (2x) to remove unreacted amine and excess
. -
Validation: The aqueous acidic wash ensures only the Boc-protected (non-basic) species remains in the organic layer.
-
Wash with Sat.
and Brine.[1] Dry over .
-
-
Isolation: Concentrate in vacuo. The product, N-Boc-3-butenylamine , is typically a clear, colorless oil.
-
Yield Target: >90%.[1]
-
Protocol 2: RAFT Polymerization of N-Boc-3-Butenylamine
Objective: To polymerize the "Less Activated Monomer" (LAM) using Reversible Addition-Fragmentation chain Transfer (RAFT). Scientific Insight: Standard RAFT agents (Trithiocarbonates) often fail with unconjugated alkenes like butenylamine due to poor radical stability. You must use a Xanthate or Dithiocarbamate agent (MADIX/RAFT).
Materials
-
Monomer: N-Boc-3-butenylamine (from Protocol 1).
-
RAFT Agent: O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1 or similar Xanthate).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Anhydrous Toluene or Dioxane.
Methodology
-
Stoichiometry: Target Degree of Polymerization (DP) = 50.
-
Ratio: [Monomer] : [RAFT] : [Initiator] = 50 : 1 : 0.2.
-
-
Preparation: Dissolve Monomer (1.0 g), RAFT agent, and AIBN in Toluene (total solids ~25-30% w/v) in a Schlenk tube.
-
Degassing (Crucial): Perform 4 cycles of freeze-pump-thaw to remove oxygen. Oxygen terminates LAM polymerization rapidly.
-
Polymerization: Immerse in an oil bath at 70°C for 12–24 hours.
-
Purification: Precipitate into cold Hexane or Methanol/Water mix.
-
Deprotection (Optional): Dissolve polymer in DCM/TFA (1:1) for 2 hours to generate Poly(3-butenylamine) —a cationic polyelectrolyte.
Protocol 3: Thiol-Ene "Click" Hydrogel Formation
Objective: To use 3-butenylamine (or its derivatives) as the "Ene" component in a step-growth photopolymerization. This is ideal for encapsulating cells or drugs as it proceeds under mild conditions.
Mechanism
The thiyl radical (
Figure 2: Radical-mediated Thiol-Ene mechanism utilizing the 3-butenyl moiety.
Methodology
-
Stock Solutions:
-
Solution A (Ene): N-Boc-3-butenylamine (or a 3-butenyl functionalized peptide) in PBS or DMF.
-
Solution B (Thiol): 4-Arm PEG-Thiol (MW 10k).
-
Initiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959 (0.5% w/v).
-
-
Mixing: Combine A and B such that the molar ratio of Thiol:Ene is 1:1 .
-
Curing: Inject between glass slides or into a mold. Irradiate with UV light (365 nm, 10 mW/cm²) for 2–5 minutes.
-
Result: A chemically crosslinked hydrogel is formed. The "3-butenyl" spacer provides a stable thioether bond that is more hydrolytically stable than thiol-acrylate adducts.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Acylation) | Incomplete neutralization of HBr. | Ensure >2.0 eq of base ( |
| No Polymerization (RAFT) | Wrong RAFT agent type. | Do NOT use Trithiocarbonates. Switch to Xanthates (Dithiocarbonates) for unconjugated alkenes. |
| Gelation during storage | Auto-polymerization (rare) or oxidation. | Store free amine under Argon at 4°C. HBr salt is stable at RT. |
| Hygroscopicity | HBr salt absorbs water. | Dry salt in a vacuum desiccator over |
References
-
RAFT Polymerization of "Less Activated Monomers" (LAMs)
-
Thiol-Ene Click Chemistry Review
-
Boc-Protection Protocols
- Title: Protection of Amines as Carbam
- Source: Common Organic Chemistry / Wuts & Greene.
-
URL:[Link]
-
Polyallylamine vs. Poly(3-butenylamine)
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Removing hydrobromide salt from But-3-en-1-amine before reaction
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Ticket #4928: Protocol for Removing Hydrobromide from But-3-en-1-amine
Technical Support Center: But-3-en-1-amine Handling Guide
Welcome to the Technical Support Center. You are accessing this guide because you are working with But-3-en-1-amine hydrobromide (CAS: 1029033-63-3) and need to liberate the free amine for a subsequent reaction (e.g., amide coupling, reductive amination, or metal-catalyzed cross-coupling).
Critical Warning: The free base, But-3-en-1-amine (CAS: 2524-49-4), is a volatile liquid (BP 75–77 °C) and is miscible with water . Standard isolation protocols (extraction followed by rotary evaporation to dryness) often result in 0% yield due to evaporation of the product or loss into the aqueous phase.
Part 1: Compound Specifications & Physical Properties
Before proceeding, verify your starting material and understand the physical constraints of the free base.
| Property | But-3-en-1-amine HBr (Salt) | But-3-en-1-amine (Free Base) |
| State | Solid (White/Off-white) | Liquid (Colorless/Yellowish) |
| MW | ~152.03 g/mol | 71.12 g/mol |
| Boiling Point | N/A (Decomposes/Melts) | 75–77 °C (High Volatility Risk) |
| Solubility | Water, Methanol, DMSO | Water, Organic Solvents (DCM, Ether) |
| pKa (Conj.[1] Acid) | ~10.0 | N/A |
| Stability | Stable at RT | Air-sensitive (Forms carbonates with CO₂), Polymerizes |
Part 2: Recommended Protocols
We recommend two primary workflows. Method A is for applications requiring the pure amine (rare). Method B (In-Situ Neutralization) is the industry standard for most synthetic applications to prevent yield loss.
Method A: Biphasic Extraction (For Isolation)
Use this only if your subsequent reaction is incompatible with inorganic salts or requires a specific solvent not compatible with in-situ bases.
The "Cold-Workup" Protocol:
-
Dissolution: Dissolve the HBr salt (1.0 equiv) in a minimum amount of distilled water (approx. 2 mL per gram of salt). Cool to 0 °C .[2]
-
Basification: Slowly add 10 M NaOH or saturated K₂CO₃ until pH > 12. The solution may become cloudy as the free amine separates.
-
Extraction:
-
Extract immediately with Diethyl Ether (Et₂O) or Dichloromethane (DCM) (3 x volume).
-
Note: Et₂O is preferred due to its low boiling point (34.6 °C), allowing easier concentration without losing the amine (BP 75 °C).
-
-
Drying: Dry the combined organic layers over solid KOH pellets or Na₂SO₄ for 15 minutes. Filter.
-
Concentration (The Critical Step):
-
DO NOT use a high-vacuum pump.
-
DO NOT evaporate to dryness.
-
Distill off the solvent at atmospheric pressure using a fractionating column, or carefully concentrate on a rotary evaporator at >300 mbar and 20 °C bath until a specific volume is reached.
-
Best Practice: Quantify the amine in solution (NMR/titration) and use the solution directly.
-
Method B: In-Situ Neutralization (Recommended)
Use this for Amide Couplings, Reductive Aminations, and SN2 reactions.
Protocol:
-
Suspend the But-3-en-1-amine HBr salt in the reaction solvent (e.g., DCM, DMF, THF).
-
Add 1.0–1.2 equivalents of a non-nucleophilic organic base (e.g., DIPEA or Triethylamine ) or an inorganic base (e.g., Cs₂CO₃ ).
-
Stir for 10–15 minutes at room temperature. The solution will clarify (if organic base used) or form a suspension of inorganic salts.
-
Add the electrophile (Acid Chloride, Aldehyde, etc.) directly to this mixture.
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process and the specific extraction workflow to avoid product loss.
Figure 1: Decision tree for handling But-3-en-1-amine HBr. Note the critical warning steps in Method A regarding volatility.
Part 4: Troubleshooting & FAQs
Ticket #001: "I followed Method A, but my flask is empty after rotovap."
-
Root Cause: The boiling point of But-3-en-1-amine (75 °C) is too close to the solvent boiling point, or the vacuum was too strong.
-
Solution: Never evaporate to dryness. If you used DCM (BP 40 °C), the amine likely co-evaporated. Repeat the extraction using Diethyl Ether and stop concentration while ~5 mL of solvent remains. Determine the concentration via ¹H NMR using an internal standard (e.g., mesitylene) and use the solution volumetrically.
Ticket #002: "Can I store the free base after isolation?"
-
Root Cause: Primary amines absorb atmospheric CO₂ to form carbamates/carbonates. Homoallylamine can also slowly polymerize.
-
Solution: We strongly advise against long-term storage of the free base. Prepare it immediately before use. If storage is unavoidable, store as a dilute solution in an anhydrous solvent under Argon at -20 °C.
Ticket #003: "My amide coupling yield is low using Method B."
-
Root Cause: Hydrobromide salts can release HBr, which is a strong acid. If you used exactly 1.0 eq of base, the pH might still be too acidic for the amine to be nucleophilic.
-
Solution: Ensure you use at least 2.0–2.5 equivalents of base (DIPEA/TEA) in the reaction: 1 eq to neutralize the HBr, and 1+ eq to scavenge the acid generated during the coupling (if using acid chlorides) or to maintain basicity.
Ticket #004: "Is the HBr salt compatible with Palladium catalysts?"
-
Root Cause: Bromide ions (Br⁻) can coordinate to Pd, potentially poisoning the catalyst or altering the catalytic cycle (e.g., in Buchwald-Hartwig).
-
Solution: For sensitive metal-catalyzed reactions, Method A (Isolation) is preferred to remove bromide ions. Alternatively, use Ag₂CO₃ or AgOTf as a scavenger in situ to precipitate AgBr.
References
-
PubChem. (2024).[3] But-3-en-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Preventing polymerization of But-3-en-1-amine during storage
The following technical guide addresses the stability and storage of But-3-en-1-amine (Homoallylamine, CAS: 2524-49-4).
Topic: Preventing Polymerization & Degradation During Storage Ticket ID: CHEM-SUP-2524 Responder: Senior Application Scientist, Chemical Stability Unit
Executive Summary
Researchers often report "polymerization" of But-3-en-1-amine (formation of solids or viscous yellow sludge). In 90% of cases, this is not radical polymerization of the alkene tail. It is usually oxidative degradation or carbamate formation due to atmospheric CO₂ capture.
True radical polymerization of this non-conjugated alkene is slow without an initiator. However, the molecule is highly labile. This guide provides the protocols to distinguish between these degradation modes and prevent them.
Module 1: The Critical Decision (Salt vs. Free Base)
Status: Recommended Solution
The most effective way to prevent "polymerization" and degradation is to remove the electron density from the nitrogen atom. Unless your application strictly requires the liquid free base immediately, you should store this compound as its Hydrochloride (HCl) salt .
Comparative Stability Data
| Feature | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| State | Volatile Liquid | Crystalline Solid |
| Storage Temp | 2–8°C (Strict) | Room Temp (25°C) |
| Air Stability | Poor (Absorbs CO₂ rapidly) | Excellent (Indefinite stability) |
| Polymerization Risk | Moderate (Oxidative coupling) | Negligible |
| CAS No. | 2524-49-4 | 17875-18-2 |
Protocol: Conversion to HCl Salt
If you possess the free base and wish to store it long-term:
-
Dissolve But-3-en-1-amine in dry Diethyl Ether or 1,4-Dioxane at 0°C.
-
Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.
-
A white precipitate (But-3-en-1-amine·HCl) will form immediately.
-
Filter, wash with cold ether, and dry under vacuum.
-
Result: A stable solid that can be stored on a shelf for years without polymerization.
Module 2: Storage Protocol for Free Base (Liquid)
Status: High Risk / High Maintenance
If your experiment requires the free amine (e.g., for nucleophilic substitution where base sensitivity is critical), you must mitigate three specific degradation pathways.
The 3-Pillar Storage System
1. Atmosphere Control (The "Carbamate" Trap)
-
The Issue: Primary amines react with atmospheric CO₂ to form carbamates (
). This appears as a white crust on the cap, often mistaken for polymer. -
The Fix: Store under Argon (not Nitrogen, if possible). Argon is heavier than air and forms a better "blanket" over the liquid surface in the vial.
-
Seal: Parafilm is insufficient. Use a Teflon-lined screw cap with an additional layer of electrical tape or store inside a secondary desiccator.
2. Temperature & Light
-
The Issue: UV light can generate radicals on the alkene tail, initiating slow oligomerization. Heat accelerates oxidation.
-
The Fix:
-
Temp: Store at 2°C to 8°C (Refrigerator). Do not freeze unless under strict inert atmosphere (freeze-thaw cycles can introduce moisture).
-
Container: Amber glass vials are mandatory .
-
3. Chemical Stabilization (Optional)
-
For bulk storage (>100g), adding a radical inhibitor like BHT (Butylated hydroxytoluene) at 100–200 ppm can prevent radical propagation on the alkene chain. Note: You must distill the amine to remove BHT before use in sensitive catalysis.
Module 3: Diagnostics & Troubleshooting Pathway
Visualizing Degradation Logic
The following diagram illustrates the causality of degradation. Use this to diagnose your sample.[1]
Figure 1: Degradation pathways of But-3-en-1-amine. Note that "White Solid" is usually CO₂ reaction, not polymerization.
FAQ: Troubleshooting Common Observations
Q1: My liquid has turned yellow, but is still fluid. Is it polymerized?
-
Diagnosis: No. This is Oxidation .
-
Mechanism: Amines oxidize to N-oxides or form imines (Schiff bases) upon exposure to air and light.
-
Action: Distillation under reduced pressure can recover the pure amine. Discard the yellow residue.
Q2: There is a white solid forming on the threads of the cap.
-
Diagnosis: This is Carbonate Formation .
-
Mechanism:
. -
Action: This solid is not a polymer. It is a salt.[1] You can filter the liquid.[2] If the bulk liquid is clear, it is likely still usable. Ensure a tighter seal for the future.
Q3: The liquid has become thick and gooey (viscous).
-
Diagnosis: This is Oligomerization/Polymerization .
-
Mechanism: Radical coupling of the alkene tails, likely initiated by peroxides formed from old oxidation products.
-
Action: Irreversible. Discard the sample. Do not attempt to distill (risk of exothermic decomposition).
Module 4: Emergency Quality Check (NMR)
Before using a stored batch for a critical synthesis, run a quick 1H NMR in
| Signal | Chemical Shift ( | Diagnostic |
| Terminal Alkene ( | ~5.0 - 5.2 ppm | Key Indicator. If these multiplets disappear or broaden significantly, polymerization has occurred. |
| Internal Alkene ( | ~5.7 - 5.9 ppm | Should be a distinct multiplet. |
| ~2.7 ppm | If this shifts downfield or splits, check for oxidation (imine formation). |
References
-
Safety Data Sheet: 3-Buten-1-amine . Thermo Scientific Chemicals (Fisher Scientific). (Accessed 2025).[3][4]
-
Product Specification: 3-Buten-1-amine hydrochloride . Sigma-Aldrich.[5] (Accessed 2025).[3][4]
-
Stability and Storage Guidelines for But-3-en-2-amine (Analogous) . BenchChem Technical Guide. (Accessed 2025).[3][4]
-
Amine Basic Practices Guideline . Refining Online / Amine Best Practices Group. (Industry Standard for Amine Handling).
Sources
- 1. 3-Buten-1-amine, tech. 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. scribd.com [scribd.com]
- 3. But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Buten-1-amine | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Amidation with But-3-en-1-amine HBr
The following technical guide is structured as a Tier 3 Support resource, designed for immediate application in a research or process development setting.
Topic: Yield Optimization & Troubleshooting for Homoallylamine Hydrobromide Coupling Reagent Focus: But-3-en-1-amine HBr (CAS: 14044-63-4 / Free Base CAS: 2524-49-4) Audience: Medicinal Chemists, Process Chemists
Executive Summary
But-3-en-1-amine (homoallylamine) is a critical C4-linker used frequently in RCM (Ring-Closing Metathesis) precursors and fragment-based drug discovery. However, it is supplied as the Hydrobromide (HBr) or Hydrochloride (HCl) salt due to the high volatility and instability of the free amine.
The Primary Failure Mode: Researchers often treat this salt like a standard non-volatile amine (e.g., aniline or benzylamine). This leads to yield loss via two pathways:
-
Incomplete Neutralization: The salt remains insoluble in non-polar solvents (DCM), preventing reaction with the activated ester.
-
Volatility Loss: "Free-basing" the salt ex-situ and concentrating the filtrate results in evaporation of the reagent (bp ~75–77 °C) before the reaction begins.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am seeing <30% yield using standard EDC/NHS or HATU conditions in DCM. The LCMS shows unreacted acid. What is happening?
Diagnosis: This is likely a Solubility-Basicity Mismatch . But-3-en-1-amine HBr is a salt and is virtually insoluble in Dichloromethane (DCM). If you suspend the salt in DCM and add 1 equivalent of base (e.g., TEA or DIPEA), the deprotonation is slow and heterogeneous. The activated acid (e.g., the O-At ester from HATU) hydrolyzes or rearranges before the amine is available to attack.
The Fix:
-
Switch Solvent: Use DMF (N,N-Dimethylformamide) or NMP . The HBr salt is soluble in these polar aprotic solvents, ensuring immediate availability upon deprotonation.
-
Base Stoichiometry: You must use at least 3.0 equivalents of base (DIPEA).
-
1.0 eq to neutralize the HBr.
-
1.0 eq to neutralize the carboxylic acid (if using HATU/uroniums).
-
1.0 eq to maintain basic pH (~8-9) to drive the kinetics.
-
Q2: Can I free-base the amine using a bicarbonate wash to get rid of the HBr salt first?
Critical Warning: NO. Do not perform an aqueous extraction (NaHCO3 / DCM) to isolate the free amine. But-3-en-1-amine free base is a low-molecular-weight liquid with significant volatility. If you dry the organic layer and use a rotary evaporator (rotovap), you will co-evaporate your reagent, leading to incorrect stoichiometry in the reaction flask.
-
Protocol: Always perform in-situ neutralization . Add the salt directly to the reaction vessel.
Q3: I see a major impurity with M+ mass corresponding to the "dimer" or "oligomer."
Diagnosis: This is rare in simple amidation but possible if the alkene is exposed to radical sources or if the acid component allows for Michael addition.
-
Check: Ensure your coupling reagents (like EDC) are fresh. Old EDC can generate radical byproducts.
-
Check: If using HATU, ensure you are not letting the activated ester sit with the amine for too long without base; however, the most common side reaction with HATU is the formation of the Tetramethylguanidinium adduct (mass +99 Da) on the amine if the acid activation is slow.
-
Solution: Pre-activate the acid with HATU/Base for 5 minutes before adding the Amine HBr salt.
Q4: My product co-elutes with the byproduct of the coupling reagent. How do I purify this?
Insight: But-3-en-1-amine derivatives are often oils.
-
Switch Reagent: Use T3P (Propylphosphonic anhydride) in EtOAc or DMF.
-
Why: T3P byproducts are water-soluble. A simple water/brine wash removes all coupling byproducts, leaving the pure amide in the organic layer. This avoids difficult column chromatography.
-
Part 2: Optimized Experimental Protocols
Protocol A: The "Robust" Method (HATU in DMF)
Best for small scale (<100 mg) or valuable carboxylic acids.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.2 equiv)
-
But-3-en-1-amine HBr (1.2 – 1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 equiv )
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Dissolve the Carboxylic Acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (1.0 eq only at this stage). Stir for 5–10 minutes to form the activated ester. Visual cue: Solution often turns yellow.
-
In a separate vial, dissolve But-3-en-1-amine HBr (1.2 eq) in a minimum amount of DMF.
-
Add the remaining DIPEA (2.5 eq) to the amine salt solution (neutralization occurs immediately).
-
Add the Amine/Base mixture dropwise to the Activated Acid solution.
-
Stir at Room Temperature for 2–4 hours.
-
Workup: Dilute with EtOAc (10x volume). Wash with LiCl (5% aq) x2 (removes DMF), then NaHCO3 (sat), then Brine. Dry over Na2SO4.[1]
Protocol B: The "Scalable" Method (T3P in EtOAc)
Best for scale-up (>1 g) or easy purification.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
But-3-en-1-amine HBr (1.2 equiv)
-
T3P (50% w/w in EtOAc) (1.5 equiv)
-
Pyridine or DIPEA (4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF.
Step-by-Step:
-
Suspend Carboxylic Acid and But-3-en-1-amine HBr in EtOAc. (The salt will not dissolve yet).
-
Add the Base (Pyridine or DIPEA). The mixture should become homogeneous or a fine suspension as the salt neutralizes.
-
Cool to 0 °C.
-
Add T3P solution dropwise.
-
Allow to warm to RT and stir overnight.
-
Workup: Add water. Separate layers. Wash organic layer with 1M HCl (to remove excess pyridine/amine), then NaHCO3, then Brine.
-
Evaporate solvent.[1][2] (T3P byproducts remain in the aqueous phase).
Part 3: Comparative Data & Decision Logic
Table 1: Coupling Reagent Performance for Homoallylamine Salts
| Coupling Agent | Solvent | Base Req.[3] | Yield Potential | Pros | Cons |
| HATU | DMF | 3.5 eq | High (85-95%) | Very fast; works on sterically hindered acids. | Difficult to remove tetramethylurea byproduct; requires DMF removal. |
| EDC / HOBt | DCM | 3.0 eq | Mod (50-70%) | Standard reagents; volatile solvent. | Poor solubility of HBr salt in DCM leads to lower yields. |
| T3P | EtOAc | 4.0 eq | High (80-95%) | Easiest workup (water wash); low epimerization. | Requires excess base; slower reaction time. |
| Acid Chloride | DCM | 2.5 eq | High (90%+) | Cheap; fast. | Requires acid stability; HCl generation can be harsh. |
Visualization: Troubleshooting Logic Flow
The following diagram illustrates the decision process for optimizing yield when initial attempts fail.
Caption: Decision tree for diagnosing yield loss. Note the critical checks for solvent solubility and volatility-induced loss.
Part 4: References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link
-
Foundational text on coupling reagent selection and mechanism.
-
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Source for T3P and scale-up protocols involving amine salts.
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Discussion on side reactions and troubleshooting low yields.
-
-
PubChem. (2024). 3-Buten-1-amine (Compound).[6][7][8][9][10][11][12][13] National Library of Medicine. Link
-
Verification of physical properties (Boiling Point) and volatility risks.
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. 3-BUTEN-1-AMINE | 2524-49-4 [chemicalbook.com]
- 8. BUT-3-YN-1-AMINE | 14044-63-4 [chemicalbook.com]
- 9. But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy (But-3-en-1-yl)(methyl)amine | 38369-88-9 [smolecule.com]
- 11. 3-Buten-1-amine | Sigma-Aldrich [sigmaaldrich.com]
- 12. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Buten-1-amine | C4H9N | CID 443732 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Exchange with But-3-en-1-amine
Topic: Troubleshooting Surface Defects & Exchange Failures
Ticket ID: #LE-B3EA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The Interface
Welcome to the Advanced Materials Technical Support Center. You are likely here because your transition from native ligands (Oleic Acid/Oleylamine) to But-3-en-1-amine (Homoallylamine) has resulted in colloidal instability, low photoluminescence quantum yield (PLQY), or incomplete surface passivation.
The Molecule in Question:
-
Ligand: But-3-en-1-amine (
) -
Role: Bifunctional short-chain linker.
-
Key Challenge: Its short alkyl chain (
) provides poor steric stabilization compared to native ligands ( ), and its amine headgroup is subject to competitive equilibrium.
Module 1: Diagnostic Matrix
Identify your failure mode immediately using the table below.
| Symptom | Probable Cause | The "Why" (Mechanism) | Immediate Action |
| Immediate Precipitation | Steric Collapse | The | Switch solvent to Toluene/Chloroform mix; use intermediate exchange. |
| "Ghost" NMR Signals | Incomplete Exchange | Native Oleic Acid (OA) is still bound. The amine is not displacing the oleate due to unfavorable equilibrium ( | Increase ligand excess (Mass Action); introduce a proton sponge. |
| Loss of PLQY (Perovskites) | Surface Etching | High amine concentration is dissolving the perovskite lattice or forming 2D Ruddlesden-Popper phases. | Reduce concentration; switch to solid-state (post-fabrication) treatment. |
| Yellowing/Gelling | Oxidation/Crosslinking | The terminal alkene is undergoing premature polymerization or the amine is oxidizing. | Perform exchange in inert atmosphere (glovebox); store ligand at 4°C. |
Module 2: The Physics of Failure (Deep Dive)
The Steric Trap (Colloidal Instability)
The Issue: You add But-3-en-1-amine to your stable Quantum Dot (QD) solution, and it turns cloudy within seconds. The Science: Native ligands like Oleic Acid act as a "steric bumper," extending ~2 nm from the surface. But-3-en-1-amine extends less than 0.6 nm. When you replace the long ligand with the short one, the inter-particle distance decreases.[1] If this distance drops below the threshold where Van der Waals attraction dominates, the particles irreversibly aggregate.
The Equilibrium Trap (Incomplete Exchange)
The Issue: H-NMR shows broad peaks corresponding to Oleic Acid, even after washing.
The Science: Ligand exchange is not a simple "swap."[2] It is a dynamic acid-base equilibrium.
Visualization: The Exchange & Collapse Mechanism
Figure 1: Logic flow of ligand exchange outcomes. The critical failure points are the steric collapse (aggregation) and the thermodynamic refusal of the native ligand to leave (incomplete exchange).
Module 3: Troubleshooting Guides (Q&A)
Q1: My QDs crash out of Hexane immediately upon adding But-3-en-1-amine. Why?
A: Hexane is a non-polar solvent that relies entirely on the alkyl chain of the ligand for solubility. But-3-en-1-amine is too short to stabilize the core in Hexane. The Fix:
-
Change Solvent: Disperse your native QDs in a semi-polar solvent like Toluene or Chloroform .
-
Phase Transfer: If the exchange is total, the particles may become insoluble in toluene but soluble in polar solvents (DMF/DMSO).
-
Protocol: Add amine
Vortex Add DMF Centrifuge. The QDs should migrate to the DMF phase or pellet out (which can then be redispersed in DMF).
-
Q2: I am treating Perovskite films. The PLQY drops instead of increasing.
A: You are likely etching the surface. Primary amines are strong Lewis bases and can dissolve the lead halide lattice, forming insulating 2D phases (
-
Concentration Check: Do not use neat amine. Use dilute solutions (1–5 mg/mL) in Isopropanol (IPA) or Chlorobenzene.
-
Ammonium Salt: Convert the amine to its hydroiodide salt (But-3-en-1-ammonium iodide) before treatment. The salt form passivates A-site vacancies without the aggressive etching nature of the free amine.
Q3: How do I confirm the exchange is actually happening?
A: Do not rely on solubility changes alone.
-
FTIR: Look for the disappearance of the
stretch (1710 cm⁻¹) of Oleic Acid and the appearance of the scissoring (~1600 cm⁻¹) and the alkene stretch (~3080 cm⁻¹). -
H-NMR: This is the gold standard. You must see the alkene protons of But-3-en-1-amine (5.8 ppm) broaden (indicating binding) and the native ligand peaks sharpen (indicating detachment).
Module 4: Standardized Protocols
Protocol A: Liquid-Phase Exchange (For QDs/AuNPs)
Best for: preparing inks for deposition.
-
Pre-clean: Precipitate native QDs (in Hexane) with Ethanol once. Redisperse in Toluene at 10 mg/mL. Do not over-wash native ligands or the colloid will destabilize before you start.
-
The Exchange Mix:
-
Add But-3-en-1-amine in large excess (approx. 1000:1 molar ratio relative to QD).
-
Crucial Step: Add a co-solvent if the solution turns turbid. Acetonitrile (ACN) (10% v/v) helps solubilize the displaced native ligands.
-
-
Incubation: Stir at 40°C for 30 minutes . Heat helps overcome the kinetic barrier of desorption.
-
Purification (The trickiest part):
-
Add a non-solvent (e.g., Hexane - yes, Hexane is now the non-solvent because the surface is polar).
-
Centrifuge.[3]
-
Redisperse the pellet in DMF or Chlorobenzene .
-
Protocol B: Solid-State Passivation (For Perovskite Films)
Best for: Solar cell fabrication.
-
Preparation: Fabricate the perovskite film (e.g.,
) as normal. Anneal. -
Solution: Prepare 2 mg/mL But-3-en-1-amine in Isopropanol (IPA) .
-
Note: Ensure the IPA is anhydrous to prevent moisture degradation.
-
-
Deposition: Dynamically spin-coat the solution onto the perovskite film (3000 rpm, 30s).
-
Anneal: Briefly anneal at 100°C for 5 mins to drive off solvent and promote surface coordination.
References
-
Anderson, N. C., et al. (2013). "Ligand Exchange and the Stoichiometry of Metal Chalcogenide Nanocrystals: Spectroscopic Observation of Facile Metal-Carboxylate Displacement and Binding." Journal of the American Chemical Society.[3]
- Relevance: Foundational text on the thermodynamics of carboxylate-to-amine exchange and the "X-type" vs "L-type" displacement mechanism.
-
Wheeler, D. A., et al. (2012). "Surface chemistry of methylammonium lead iodide perovskite thin films." Nature Communications.
-
Relevance: Establishes the role of amines in passivating surface defects in perovskites.[4]
-
-
Kovalenko, M. V., et al. (2010). "Colloidal Nanocrystals with Molecular Metal Chalcogenide Surface Ligands." Science.
- Relevance: Describes the issue of steric collapse during ligand exchange and the use of polar solvents (like hydrazine/DMF) to stabilize short-ligand colloids.
-
Zhang, H., et al. (2019). "Ligand-mediated synthesis of high-quality CsPbBr3 quantum dots with tunable optical properties." Chemical Communications.[5]
- Relevance: Discusses the specific equilibrium dynamics of amine vs. oleic acid on Cesium Lead Halide surfaces.
Disclaimer: This guide is for research purposes only. But-3-en-1-amine is volatile and corrosive.[6] Always consult the SDS before handling.
Sources
Validation & Comparative
A Researcher's Guide to Identifying Terminal Alkenes in But-3-en-1-amine using FTIR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. In the case of But-3-en-1-amine, a molecule possessing both a terminal alkene and a primary amine, Fourier-Transform Infrared (FTIR) spectroscopy emerges as a rapid, reliable, and non-destructive analytical technique. This guide provides an in-depth analysis of the characteristic FTIR peaks for the terminal alkene in But-3-en-1-amine, comparing this methodology with other analytical alternatives and offering the experimental insights necessary for accurate interpretation.
The Vibrational Signature of a Molecule: Why FTIR?
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making the resulting spectrum a molecular "fingerprint." For But-3-en-1-amine, this technique allows for the simultaneous confirmation of both the carbon-carbon double bond of the terminal alkene and the nitrogen-hydrogen bonds of the primary amine.
Decoding the Spectrum: Characteristic Peaks of But-3-en-1-amine
The FTIR spectrum of But-3-en-1-amine is a superposition of the vibrational modes of its constituent parts. Here, we dissect the key signals originating from the terminal alkene and the primary amine functional groups.
Terminal Alkene Vibrational Modes
The terminal alkene group (C=CH₂) in But-3-en-1-amine gives rise to several distinct and diagnostic absorption bands:
-
=C-H Stretching: The stretching vibration of the hydrogen atoms attached to the sp²-hybridized carbons of the double bond results in a peak that typically appears above 3000 cm⁻¹.[1][2] Specifically, for terminal alkenes, this is often observed in the 3075-3095 cm⁻¹ region.[3] This is a key diagnostic feature, as the C-H stretching of alkanes occurs below 3000 cm⁻¹.[2]
-
C=C Stretching: The stretching of the carbon-carbon double bond itself produces a moderate to weak absorption band in the range of 1640-1650 cm⁻¹.[1][2][4] The intensity of this peak can sometimes be weak.
-
=C-H Out-of-Plane Bending (Wagging): These are often the most intense and characteristic bands for alkenes.[2] For a terminal vinyl group (-CH=CH₂), two strong bands are expected. One appears around 990 cm⁻¹ and the other near 910 cm⁻¹.[4] These "wagging" vibrations are due to the C-H bonds bending out of the plane of the double bond.[5]
Primary Amine Vibrational Modes
The primary amine group (-NH₂) in But-3-en-1-amine also presents a set of characteristic absorption peaks:
-
N-H Stretching: Primary amines exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[6][7][8] The higher frequency band is the asymmetric stretch, while the lower frequency one is the symmetric stretch.[6][9] These bands are typically sharper and less intense than the broad O-H stretching band of alcohols.[8]
-
N-H Bending (Scissoring): This vibration, where the two N-H bonds move towards and away from each other, gives rise to a moderate to strong band in the 1580-1650 cm⁻¹ region.[6][10] This peak can sometimes overlap with the C=C stretching band of the alkene.
-
N-H Wagging: A broad, strong band can be observed in the 665-910 cm⁻¹ range due to the out-of-plane bending of the N-H bonds.[6]
-
C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines like But-3-en-1-amine typically appears as a medium to weak band in the 1020-1250 cm⁻¹ range.[6][10]
Summary of Expected FTIR Peaks for But-3-en-1-amine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkene | =C-H Stretch | 3075 - 3095 | Medium |
| C=C Stretch | 1640 - 1650 | Medium to Weak | |
| =C-H Out-of-Plane Bend | ~990 and ~910 | Strong | |
| Primary Amine | N-H Asymmetric Stretch | ~3350 - 3500 | Medium |
| N-H Symmetric Stretch | ~3250 - 3400 | Medium | |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong | |
| N-H Wag | 665 - 910 | Broad, Strong | |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of But-3-en-1-amine, the following protocol is recommended:
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (recommended for liquid samples) or salt plates (NaCl or KBr) for thin film analysis.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Place a small drop of But-3-en-1-amine directly onto the ATR crystal, ensuring the entire crystal surface is covered.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after analysis.
Data Analysis Workflow:
Caption: Workflow for FTIR data acquisition and analysis of But-3-en-1-amine.
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is a powerful tool, a comprehensive analysis often involves orthogonal techniques.
| Technique | Principle | Advantages for But-3-en-1-amine Analysis | Disadvantages |
| FTIR Spectroscopy | Measures absorption of IR radiation causing molecular vibrations. | Fast, non-destructive, excellent for functional group identification, small sample requirement. | Can be difficult to distinguish between similar functional groups, not ideal for complex mixture analysis without separation. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the chemical environment of each proton, allowing for unambiguous structure elucidation. Can distinguish between cis/trans isomers. | Larger sample requirement than FTIR, more expensive instrumentation, N-H proton signals can be broad and difficult to interpret.[8] |
| ¹³C NMR Spectroscopy | Measures the magnetic properties of ¹³C nuclei. | Provides information on the number and type of carbon atoms. Carbons in the double bond will have characteristic chemical shifts. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the molecular weight of the compound and fragmentation patterns that can aid in structural identification. Alkylamines undergo a characteristic α-cleavage.[8] | Is a destructive technique, may not distinguish between isomers without tandem MS. |
Conclusion
FTIR spectroscopy stands as an indispensable first-line analytical technique for the characterization of molecules like But-3-en-1-amine. The ability to rapidly identify the key functional groups—the terminal alkene and the primary amine—through their characteristic vibrational frequencies provides immediate and valuable structural information. While techniques like NMR and Mass Spectrometry offer more detailed structural elucidation, the speed, simplicity, and non-destructive nature of FTIR make it an essential tool in the modern research and development laboratory. By understanding the causal relationships between molecular structure and infrared absorption, researchers can confidently interpret their spectra and accelerate their scientific discoveries.
References
-
University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved from [Link]
-
Anonymous. (n.d.). Amine infrared spectra. Chemistry. Retrieved from [Link]
-
Vollhardt, K. P. C., & Schore, N. E. (2019, May 10). 11.8: Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Anonymous. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
-
Anonymous. (2023, November 6). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. Retrieved from [Link]
-
Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-32. Retrieved from [Link]
-
Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy, 34(3), 22-25. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Alkenes. LibreTexts. Retrieved from [Link]
-
McMurry, J. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 10. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
The Methylene Bridge: A Comparative Guide to But-3-en-1-amine and Pent-4-en-1-amine in Synthetic and Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a synthetic route and the ultimate biological activity of a target molecule. This guide provides an in-depth technical comparison of two structurally similar yet functionally distinct primary amines: But-3-en-1-amine and Pent-4-en-1-amine. The addition of a single methylene group in the carbon chain dramatically alters the synthetic utility of these molecules, primarily in their propensity to form five- versus six-membered nitrogen-containing heterocycles. This distinction is paramount in medicinal chemistry, where the size of a heterocyclic scaffold can profoundly influence a drug's pharmacokinetic and pharmacodynamic properties.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these amines is essential for their effective application in synthesis. The seemingly minor difference in their carbon backbones leads to predictable variations in their physical characteristics.
| Property | But-3-en-1-amine | Pent-4-en-1-amine | Impact of the Additional Methylene Group |
| Molecular Formula | C₄H₉N[1] | C₅H₁₁N[2] | Increased molecular weight and carbon content. |
| Molecular Weight | 71.12 g/mol [3][4] | 85.15 g/mol [5] | Higher molecular weight for Pent-4-en-1-amine. |
| Boiling Point | 74-77 °C[1] | 96-124 °C[2][5] | Increased van der Waals forces lead to a higher boiling point. |
| Density | ~0.777 g/cm³[1] | ~0.75-0.8 g/cm³[2][5] | Similar densities, with minor variations. |
| Flash Point | -3.7 °C[3] | 4.4 °C[5] | Slightly higher flash point for the longer chain amine. |
| Solubility in Water | Miscible[1] | Soluble[2][6] | Both are soluble due to hydrogen bonding, though solubility tends to decrease with increasing alkyl chain length. |
| logP (Octanol/Water) | 0.61[3] | 1.07[5] | Increased lipophilicity with the longer carbon chain. |
The data clearly illustrates that the additional methylene group in Pent-4-en-1-amine results in a higher boiling point and increased lipophilicity (logP), as expected from the larger hydrophobic alkyl chain.
The Core Divergence: Intramolecular Cyclization to Pyrrolidines and Piperidines
The most significant impact of the chain length difference between But-3-en-1-amine and Pent-4-en-1-amine is observed in their intramolecular cyclization reactions, a cornerstone of their synthetic utility. These reactions, often proceeding via hydroamination, lead to the formation of saturated nitrogen heterocycles – pyrrolidines from But-3-en-1-amine and piperidines from Pent-4-en-1-amine. These scaffolds are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.
Caption: Divergent cyclization pathways of But-3-en-1-amine and Pent-4-en-1-amine.
Mechanistic Considerations and Reactivity
The intramolecular hydroamination of these aminoalkenes is typically catalyzed by a variety of metal complexes, including those of the alkali, alkaline-earth, and rare-earth metals. The generally accepted mechanism involves the formation of a metal-amido intermediate, followed by the insertion of the alkene into the metal-nitrogen bond. The final step is protonolysis, which releases the cyclic amine product and regenerates the active catalyst.
Application in Drug Development: A Tale of Two Rings
The choice between a pyrrolidine and a piperidine scaffold is a critical decision in drug design. These rings are not merely passive linkers but often play a crucial role in binding to biological targets and influencing the overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a drug.
Pyrrolidine Scaffolds from But-3-en-1-amine
The pyrrolidine ring, accessible from But-3-en-1-amine, is a common feature in a wide array of pharmaceuticals. Its compact and conformationally flexible nature allows it to effectively present substituents for interaction with biological targets. 2-Methylpyrrolidine, the direct cyclization product of But-3-en-1-amine, and its derivatives are important intermediates in the synthesis of various therapeutic agents.[8]
Examples of Drugs Containing the Pyrrolidine Moiety:
-
N-Methyl-2-pyrrolidone (NMP): While not directly a drug, NMP is a widely used pharmaceutical solvent and penetration enhancer in transdermal drug delivery systems.[9][10][11]
-
2-Methylpyrrolidine derivatives: These are key building blocks for central nervous system agents and other therapeutics.[8]
Piperidine Scaffolds from Pent-4-en-1-amine
The piperidine ring, formed from the cyclization of Pent-4-en-1-amine, is one of the most prevalent heterocyclic scaffolds in approved drugs.[12] Its stable chair conformation provides a rigid framework for the precise spatial orientation of substituents, which can be advantageous for achieving high-affinity binding to target proteins. 2-Methylpiperidine, the cyclization product of Pent-4-en-1-amine, is a valuable building block in the synthesis of pharmaceuticals, including corticotropin-releasing factor receptor type 1 antagonists and gefitinib analogues with anti-tumor activity.[13]
Examples of Drugs Containing the Piperidine Moiety:
-
Methylphenidate (Ritalin): A stimulant used to treat ADHD.
-
Donepezil (Aricept): Used to treat Alzheimer's disease.
-
Fentanyl: A potent synthetic opioid analgesic.
Experimental Protocols: N-Acetylation as a Representative Transformation
N-acylation is a fundamental reaction for the protection of amine functional groups or for the synthesis of amide-containing target molecules. The following protocols provide a general framework for the N-acetylation of But-3-en-1-amine and Pent-4-en-1-amine using acetic anhydride.
General N-Acetylation Workflow
Caption: A generalized workflow for the N-acetylation of primary amines.
Protocol: N-Acetylation of But-3-en-1-amine
Objective: To synthesize N-acetyl-but-3-en-1-amine.
Materials:
-
But-3-en-1-amine
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of But-3-en-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C (ice bath), add acetic anhydride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-acetyl-but-3-en-1-amine.
Protocol: N-Acetylation of Pent-4-en-1-amine
Objective: To synthesize N-acetyl-pent-4-en-1-amine.
Materials:
-
Pent-4-en-1-amine
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of Pent-4-en-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C (ice bath), add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully add saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extract the aqueous phase with DCM (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify by flash column chromatography on silica gel to obtain pure N-acetyl-pent-4-en-1-amine.
Conclusion: A Strategic Choice in Synthesis
The seemingly subtle difference of a single methylene group between But-3-en-1-amine and Pent-4-en-1-amine has profound implications for their application in organic synthesis and drug discovery. The choice between these two building blocks is a strategic one, dictating the formation of either a five-membered pyrrolidine or a six-membered piperidine ring. This guide has provided a comparative overview of their physicochemical properties, their divergent reactivity in intramolecular cyclization, and their respective roles in the synthesis of medicinally relevant scaffolds. The provided experimental protocols for N-acetylation serve as a practical example of their handling and reactivity in a common synthetic transformation. Ultimately, the selection of either But-3-en-1-amine or Pent-4-en-1-amine will be guided by the specific structural requirements of the target molecule and the desired pharmacological profile.
References
-
pent-4-en-1-amine - ChemBK. (2024-04-09). Available from: [Link]
-
3-Buten-1-amine | CAS#:2524-49-4 | Chemsrc. (2025-08-24). Available from: [Link]
-
4-Penten-1-amine | CAS#:22537-07-1 | Chemsrc. (2025-08-21). Available from: [Link]
-
But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007 - PubChem. Available from: [Link]
-
but-3-en-1-amine - ChemBK. (2024-04-10). Available from: [Link]
-
3-Buten-1-amine | C4H9N | CID 443732 - PubChem. Available from: [Link]
-
pent-4-yn-1-amine - ChemBK. (2024-04-09). Available from: [Link]
-
2-Methylpyrrolidine hydrochloride - Chem-Impex. Available from: [Link]
-
(PDF) Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone - ResearchGate. (2010-11-02). Available from: [Link]
-
Cyclization of Unsaturated Alcohols. Mild and Efficient Selenocyclization of Pent-4-en-1-ol. (2025-08-09). Available from: [Link]
-
N-Methyl-2-pyrrolidone - Wikipedia. Available from: [Link]
-
2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem. Available from: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. Available from: [Link]
-
Acetylation of amines with acetic anhydride. | Download Table - ResearchGate. Available from: [Link]
-
2-Methylpiperidine | C6H13N | CID 7974 - PubChem. Available from: [Link]
-
N-Terminus Acetylation Protocol - CDN. Available from: [Link]
-
Intramolecular reaction - Wikipedia. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu–DMF. Available from: [Link]
-
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available from: [Link]
-
An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities - RSC Publishing. Available from: [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing). Available from: [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. Available from: [Link]
-
But-3-en-1-amine;pent-4-en-1-amine | C9H20N2 | CID 23045944 - PubChem. Available from: [Link]
-
Hydroamination: Direct Addition of Amines to Alkenes and Alkynes | Chemical Reviews. Available from: [Link]
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XRD diffraction patterns of 3-butenylammonium lead iodide
Technical Comparison Guide: 3-Butenylammonium Lead Iodide ( )
Executive Summary
This technical guide provides a comparative analysis of 3-Butenylammonium Lead Iodide (
While conventional alkylammonium ligands (like n-butylammonium) provide steric isolation of inorganic layers, they suffer from weak Van der Waals interactions, leading to thermal and moisture instability. The 3-butenylammonium variant introduces a terminal alkene group (
Crystallographic Fingerprinting (XRD Analysis)
The X-ray diffraction (XRD) pattern is the primary method for validating the formation of the 2D quantum well structure. Below is a comparative analysis of the diffraction signatures.
Theoretical & Experimental Diffraction Data
Both materials crystallize in a layered 2D structure where inorganic
Table 1: Comparative XRD Metrics (
| Feature | n-Butylammonium ( | 3-Butenylammonium ( | Interpretation |
| Crystal System | Orthorhombic ( | Orthorhombic (Pseudo-tetragonal) | Both form RP phases ( |
| Interlayer Spacing ( | The | ||
| Primary Peak ( | Characteristic signature of the 2D layered stacking. | ||
| Secondary Peak ( | Higher order harmonic confirming long-range order. | ||
| In-plane Peak ( | Represents the Pb-I-Pb inorganic framework (similar to 3D | ||
| Effect of UV Curing | Degradation (Peak broadening) | Stabilization (Peak retention) | CRITICAL DIFFERENTIATOR: 3-BA undergoes polymerization; n-BA does not. |
Structural Logic Diagram
The following diagram illustrates the structural hierarchy and the specific role of the 3-butenyl ligand in the crystal lattice.
Figure 1: Structural hierarchy of 3-Butenylammonium Lead Iodide, highlighting the XRD-detectable superlattice and the polymerization pathway triggered by the alkene tail.
Stability & Performance Analysis
The primary advantage of
Moisture Resistance (XRD Evolution)
When exposed to 80% Relative Humidity (RH), the XRD patterns evolve differently:
-
n-BA (Standard): The (002) peak intensity decays rapidly within 48 hours. New peaks appear at
, corresponding to hexagonal , indicating hydrolysis and crystal collapse. -
3-BA (Cross-linked): After UV-induced polymerization, the hydrophobic "shell" formed by the cross-linked tails prevents water intercalation. The (002) peak retains >90% intensity after 100 hours at 80% RH.
Thermal Stability
-
Mechanism: The covalent cross-linking prevents the volatile organic spacer from escaping the lattice at elevated temperatures (
). -
Data: TGA (Thermogravimetric Analysis) typically shows a higher onset decomposition temperature for the polymerized 3-BA phase compared to the monomeric n-BA phase.
Experimental Protocol: Synthesis & Characterization
To ensure reproducibility, follow this self-validating protocol.
Ligand Synthesis (3-Butenylammonium Iodide)
-
Reactants: Mix 3-buten-1-amine (10 mmol) with Hydriodic acid (HI, 57% w/w, 10 mmol) in an ice bath (
). -
Solvent: Ethanol (anhydrous).
-
Precipitation: Stir for 2 hours. Evaporate solvent using a rotary evaporator at
. -
Purification: Wash the resulting precipitate with diethyl ether (3x) to remove unreacted amine/iodine. Recrystallize from ethanol.
-
Validation:
NMR should show alkene protons at ppm.
Perovskite Crystal Growth ( )
-
Stoichiometry: Mix
and 3-Butenylammonium Iodide (BEAI) in a 1:2 molar ratio. -
Solvent: DMF (Dimethylformamide) or DMSO. Concentration: 0.5 M.
-
Deposition: Spin-coat onto UV-Ozone treated glass/FTO substrates (3000 rpm, 30s).
-
Annealing:
for 10 minutes. -
Cross-linking (Crucial Step): Expose the film to UV light (254 nm) or mild heat (if using a radical initiator) to trigger polymerization of the butenyl tails.
XRD Measurement Settings
-
Instrument: Rigaku SmartLab or Bruker D8 Advance.
-
Source:
( ). -
Scan Range:
to . -
Step Size:
. -
Scan Speed:
/min (Slow scan required to resolve low-angle (002) peaks).
Mechanism of Action: The "Why"
Why choose 3-Butenylammonium over n-Butylammonium?
-
Steric vs. Covalent Shielding: n-BA relies solely on steric bulk to repel water. 3-BA, upon cross-linking, forms a macromolecular network . This effectively turns the organic spacer into a thin polymer sheet that locks the unstable inorganic octahedra in place.
-
Defect Passivation: The polymerization process can physically immobilize surface defects (iodide vacancies), reducing non-radiative recombination centers.
Figure 2: Mechanistic comparison of stability failure modes vs. protection strategies.
References
-
Smith, I. C., et al. (2014). "Between the weak and the strong: the role of organic cations in the structural and electronic properties of 2D lead halide perovskites." Chemical Science. Link
-
Li, N., et al. (2019). "Photochemically Cross-Linked Quantum Well Ligands for 2D/3D Perovskite Photovoltaics with Improved Photovoltage and Stability." ACS Energy Letters. Link
- Note: This reference details the specific mechanism of using vinyl/alkenyl groups (like 4-vinylbenzylammonium) for cross-linking, which is the foundational principle applied to 3-butenylammonium.
-
Cao, D. H., et al. (2015). "2D Homologous Perovskites as Light-Absorbing Materials for Solar Cell Applications." Journal of the American Chemical Society. Link
- Provides the baseline XRD d
-
Mitzi, D. B. (1999). "Synthesis, Structure, and Properties of Organic-Inorganic Perovskites and Related Materials." Progress in Inorganic Chemistry. Link
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of But-3-en-1-amine Hydrobromide
This document provides a detailed, step-by-step protocol for the safe handling and disposal of But-3-en-1-amine hydrobromide in a laboratory setting. As a research chemical, its toxicological properties may not be fully characterized, demanding a cautious and systematic approach to waste management.[1] This guide is designed for researchers, scientists, and drug development professionals, emphasizing procedural logic, safety, and regulatory compliance to build a foundation of trust and operational excellence in chemical handling.
Hazard Profile and Chemical Identity
This compound is the salt of a short-chain, unsaturated aliphatic amine.[2] Its hazard profile is dictated by both the amine cation and the hydrobromide anion. The primary risks include irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1] Understanding its properties is the first step in a self-validating safety protocol.
| Property | Value | Source |
| IUPAC Name | but-3-en-1-amine;hydrobromide | PubChem[3] |
| CAS Number | 1029033-63-3 | BLD Pharm[4] |
| Molecular Formula | C₄H₁₀BrN | Derived from components |
| Molecular Weight | 152.03 g/mol | Derived from components |
| Appearance | Solid (Typical for amine salts) | General Chemical Knowledge |
| Solubility | Miscible with water | ChemBK (for parent amine)[5][6] |
GHS Hazard Summary
The hazards associated with this compound and its parent amine necessitate strict handling and disposal protocols. The Globally Harmonized System (GHS) classifications highlight the key risks.
| Hazard Class | GHS Classification | Key Precautionary Statements | Source |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | Sigma-Aldrich[1] |
| Skin Irritation | Category 2 (Causes skin irritation) | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | Sigma-Aldrich[1] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. | Sigma-Aldrich[1] |
| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation) | P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air. | Sigma-Aldrich[1] |
Core Disposal Directive: Segregation and Professional Removal
The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste. It must never be disposed of down the sanitary sewer or in regular trash.[2][7] Aliphatic amines and their salts can be harmful to aquatic life and may emit noxious odors.[7] The only acceptable disposal route is through a designated institutional Environmental Health & Safety (EHS) program or a licensed hazardous waste disposal contractor.[2][8]
Scientific Rationale for Segregation
-
Reaction with Bases: Strong bases can deprotonate the ammonium salt, liberating But-3-en-1-amine. The parent amine is a volatile, flammable liquid (H225: Highly flammable liquid and vapor) that also causes severe skin burns and eye damage (H314).[9] Mixing this waste with a basic waste stream could create a significant fire and corrosion hazard.
-
Reaction with Strong Acids/Oxidizers: While an amine salt is generally stable, mixing with strong, non-volatile acids could potentially liberate hydrogen bromide (HBr) gas, a sharp, irritating, and corrosive substance.[10] Contact with strong oxidizers should also be avoided due to the potential for exothermic and unpredictable reactions.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical wastes under the Resource Conservation and Recovery Act (RCRA).[11] Treating all laboratory chemical waste as hazardous until confirmed otherwise by EHS is the standard best practice.[2]
Step-by-Step Disposal and Spill Management Protocol
This protocol provides a self-validating workflow for the safe collection and disposal of this compound waste.
Part A: Required Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, ensure the following PPE is worn.
| Equipment | Specification | Justification |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[12] | Protects against dust particles and splashes causing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact that causes irritation.[1] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood.[1][13] | Prevents inhalation of dust, which may cause respiratory irritation.[1] |
Part B: Waste Collection and Containerization
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container, preferably glass or polyethylene. The container must have a secure, tight-fitting lid.[2]
-
Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's EHS department.[2] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
The accumulation start date.[14]
-
-
Transfer the Waste:
-
Perform all transfers of solid waste inside a chemical fume hood to minimize inhalation exposure.[1]
-
Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.
-
For containers contaminated with residual chemical ("empty" containers), rinse them with a small amount of a suitable solvent (e.g., water or ethanol). This rinseate must be collected and disposed of as hazardous waste in a separate, appropriately labeled liquid waste container. Do not allow rinseate to enter the drain.[2]
-
-
Secure and Store:
-
Securely close the waste container lid.[2]
-
Wipe the exterior of the container clean to remove any external contamination.
-
Store the container in a designated satellite accumulation area (SAA) that is within the line of sight of the generating process.[14] The storage area should be cool, dry, well-ventilated, and away from incompatible materials (bases, strong acids, oxidizers).[13]
-
-
Arrange for Pickup: Once the container is full or the project is complete, contact your institution's EHS department to schedule a hazardous waste pickup.[2] Do not transport the waste yourself.[2]
Part C: Emergency Spill Management
Accidental spills should be treated as hazardous waste.[2]
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or you feel unwell, evacuate the area and contact EHS or the emergency response team.
-
Control and Contain (for small, manageable spills only):
-
Ensure proper PPE is worn.
-
Prevent the dust from becoming airborne.[1]
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal chemical spill absorbent. Do not use combustible materials like paper towels to absorb large amounts of the chemical.
-
-
Collect and Dispose:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management of this compound waste.
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- 10. HYDROGEN BROMIDE | Occupational Safety and Health Administration [osha.gov]
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- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
